3-(allyloxy)-N-cyclohexylbenzamide
Description
3-(Allyloxy)-N-cyclohexylbenzamide is a benzamide derivative featuring an allyloxy substituent at the 3-position of the benzene ring and a cyclohexyl group attached to the amide nitrogen. The allyloxy group likely enhances lipophilicity and modulates electronic properties, which may influence biological activity.
Properties
Molecular Formula |
C16H21NO2 |
|---|---|
Molecular Weight |
259.34 g/mol |
IUPAC Name |
N-cyclohexyl-3-prop-2-enoxybenzamide |
InChI |
InChI=1S/C16H21NO2/c1-2-11-19-15-10-6-7-13(12-15)16(18)17-14-8-4-3-5-9-14/h2,6-7,10,12,14H,1,3-5,8-9,11H2,(H,17,18) |
InChI Key |
DKCUTMZESGDIQT-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=CC(=C1)C(=O)NC2CCCCC2 |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)C(=O)NC2CCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physical and Spectroscopic Properties
Table 2: Spectroscopic and Crystallographic Comparisons
Key Observations:
- Crystal Packing : The chloro analog forms intermolecular N–H⋯O hydrogen bonds, creating C(4) chains that stabilize its solid-state structure .
- Functional Group Identification : Ester derivatives (X12) show distinct C=O stretching at 1732 cm⁻¹, differentiating them from amides (typically ~1650 cm⁻¹) .
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